Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid
- 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its pyrazole analogs .
Properties
Molecular Formula |
C9H6BrClN4O2 |
---|---|
Molecular Weight |
317.52 g/mol |
IUPAC Name |
methyl 5-bromo-2-(3-chloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrClN4O2/c1-17-9(16)6-7(10)14-15(13-6)8-5(11)3-2-4-12-8/h2-4H,1H3 |
InChI Key |
ZZABBJGVHVACHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1Br)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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